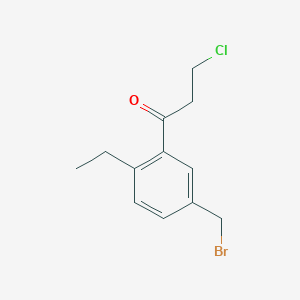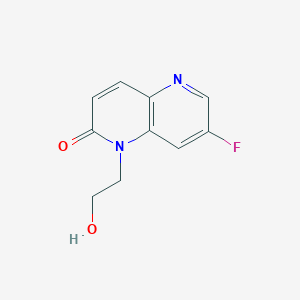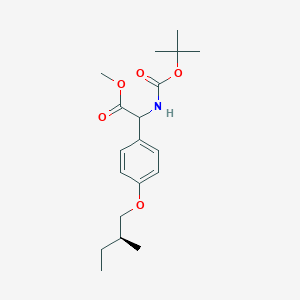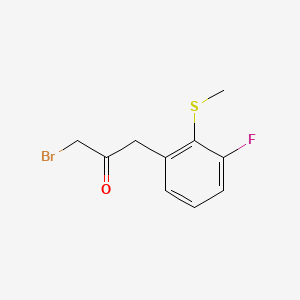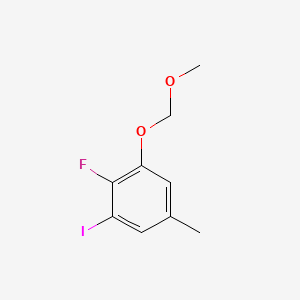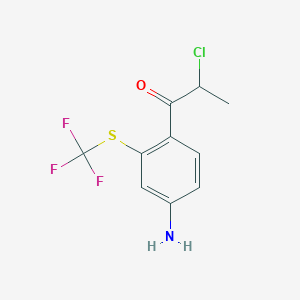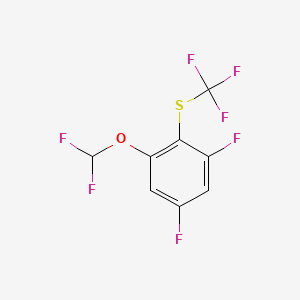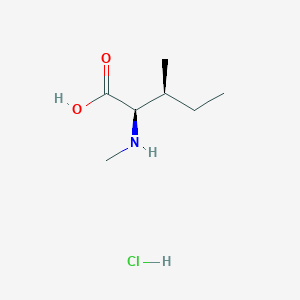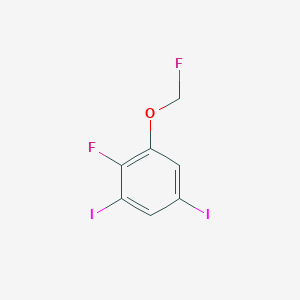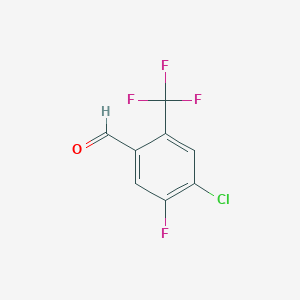
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3ClF4O. It is a fluorinated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde typically involves multi-step reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and formylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde is utilized in scientific research for various applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparación Con Compuestos Similares
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde can be compared with similar compounds such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: This compound has a similar structure but with different positions of the chlorine and fluorine atoms, leading to variations in reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the chlorine atom, which can result in different chemical properties and uses.
2-Chloro-5-(trifluoromethyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.
Propiedades
Fórmula molecular |
C8H3ClF4O |
|---|---|
Peso molecular |
226.55 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)4(3-14)1-7(6)10/h1-3H |
Clave InChI |
CZXOJQLZFDXRIT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
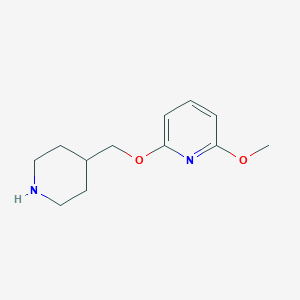
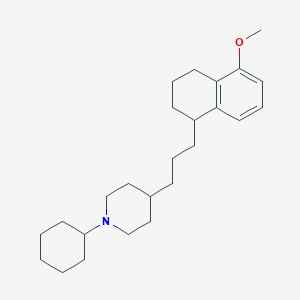
![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
